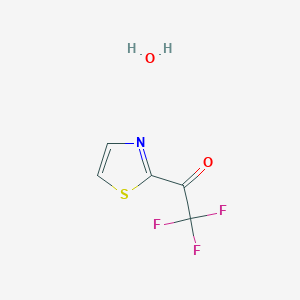
2-(Trifluoroacétyl)thiazole Monohydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoroacetyl)thiazole Monohydrate is a synthetic molecule belonging to the group of heterocyclic compounds. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound has a molecular formula of C5H4F3NO2S and a molecular weight of 199.15 . It is primarily used as a research chemical in various scientific studies.
Applications De Recherche Scientifique
2-(Trifluoroacetyl)thiazole Monohydrate has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives have been studied for their potential as antimicrobial, antifungal, and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the development of materials for organic electronics and photonic devices .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 2-(trifluoroacetyl)thiazole monohydrate, are known to interact with various biological targets . These targets often play crucial roles in cellular processes, and their modulation can lead to significant biological effects.
Mode of Action
Thiazole compounds are known for their reactivity due to the presence of sulfur and nitrogen in the ring structure . This reactivity allows them to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
They can activate or inhibit enzymes, stimulate or block receptors, and impact other cellular processes .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor effects . For instance, some compounds containing trifluoroacetyl groups have shown significant insecticidal activity .
Action Environment
The action of 2-(Trifluoroacetyl)thiazole Monohydrate, like other thiazole derivatives, can be influenced by various environmental factors. For example, the presence of fluorine atoms in the molecule can affect the binding of the compound to its targets, its metabolic stability, and its biological activity .
Méthodes De Préparation
The synthesis of 2-(Trifluoroacetyl)thiazole Monohydrate can be achieved through several methods. One common approach involves a one-pot three-component reaction under solvent-free conditions. This method typically involves the reaction of tertiary thioamides, α-haloketones, and ammonium acetate at elevated temperatures or under microwave irradiation . Another method includes the Hantzsch synthesis, where primary thioamides react with α-halocarbonyls to produce thiazole derivatives in a single step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
2-(Trifluoroacetyl)thiazole Monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 2-iodoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiazole ring.
Comparaison Avec Des Composés Similaires
2-(Trifluoroacetyl)thiazole Monohydrate can be compared with other thiazole-containing compounds, such as dabrafenib, dasatinib, and ixabepilone. These compounds also contain the thiazole nucleus and exhibit a range of pharmacological effects, including anticancer activity. 2-(Trifluoroacetyl)thiazole Monohydrate is unique due to its trifluoroacetyl group, which can enhance its chemical stability and reactivity. This makes it a valuable compound for various research applications.
Similar Compounds::- Dabrafenib
- Dasatinib
- Ixabepilone
- Patellamide A
- Epothilone
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanone;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS.H2O/c6-5(7,8)3(10)4-9-1-2-11-4;/h1-2H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGOKLDOQZYEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
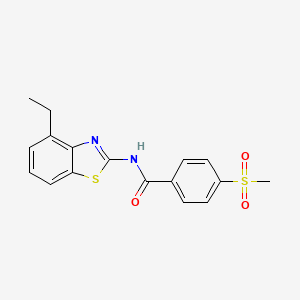
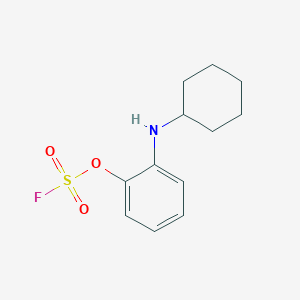
![1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylicacid](/img/structure/B2377680.png)
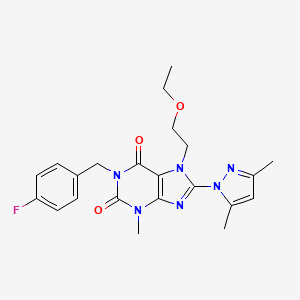
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)
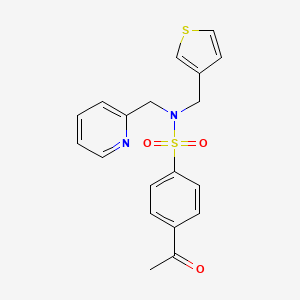
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)
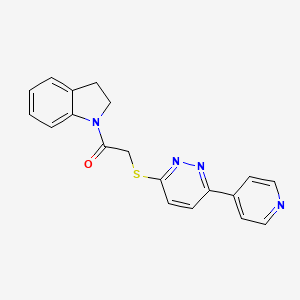
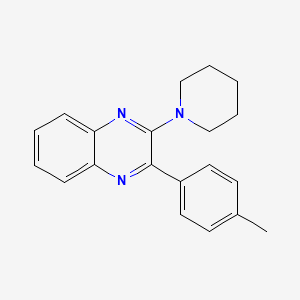
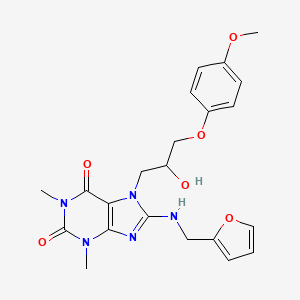
![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)
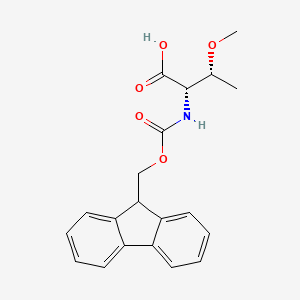
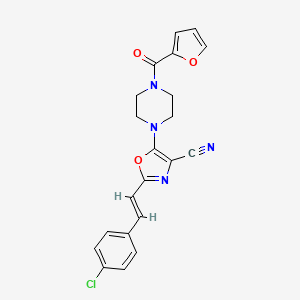
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)
